2-Furanthiol, 5-methyl-

Description

5-Methyl-2-furanthiol (CAS 59303-05-8) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈OS and a molecular weight of 128.19 g/mol . It is a colorless to pale yellow liquid with a distinct sulfurous, roasted coffee-like odor, making it a critical flavoring agent in the food industry. Key physical properties include:

- Boiling point: 177–179°C

- Solubility: Slightly soluble in water, soluble in ethanol

- Refractive index: 1.523–1.529

- Specific gravity: 1.047–1.057

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated its safety in 2012, confirming its use in food flavorings with a "complete" quality specification status .

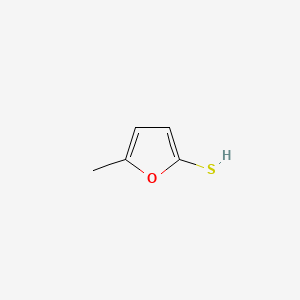

Structure

3D Structure

Properties

CAS No. |

60965-60-8 |

|---|---|

Molecular Formula |

C5H6OS |

Molecular Weight |

114.17 g/mol |

IUPAC Name |

5-methylfuran-2-thiol |

InChI |

InChI=1S/C5H6OS/c1-4-2-3-5(7)6-4/h2-3,7H,1H3 |

InChI Key |

VFXYLFXZARNARN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)S |

Origin of Product |

United States |

Scientific Research Applications

Flavor and Fragrance Industry

Flavor Enhancer

2-Furanthiol, 5-methyl- is primarily utilized as a flavoring agent due to its unique organoleptic properties. It imparts a meaty, savory taste that enhances the flavor profile of various food products, particularly in meat substitutes and sauces. Research indicates that this compound contributes significantly to the aroma of cooked meats and fermented products like soy sauce .

Case Study: Soy Sauce Production

In a study examining the role of aroma-active compounds in soy sauce, it was found that 2-furanthiol, 5-methyl- plays a crucial role in developing the complex flavor profile associated with fermented products. Sensory evaluations confirmed its contribution to savory notes, making it essential for flavor formulation in the food industry .

Nutritional Applications

Potential Health Benefits

Recent studies have identified 2-furanthiol, 5-methyl- as a bioactive compound with potential health benefits. For instance, its presence in Yellowhorn (Xanthoceras sorbifolium) leaves has been linked to nutritional enhancements, suggesting that it may contribute to dietary health through its antioxidant properties .

Table: Nutritional Profile of Yellowhorn Leaves

| Compound | Potential Benefits |

|---|---|

| 2-Furanthiol, 5-methyl- | Antioxidant properties |

| Other bioactive compounds | Nutritional enhancement |

Food Processing

Enhancement of Flavor Profiles

The compound is also investigated for its role in food processing techniques such as thermal cooking and Maillard reactions. Studies show that it can enhance meaty aromas during cooking processes, which is valuable for developing processed meat products .

Case Study: Thermal Processing of Meats

Research focusing on the interaction of sulfides during thermal processing revealed that 2-furanthiol, 5-methyl- is integral in creating rich flavors in cooked meats. This insight aids food technologists in optimizing cooking methods to enhance flavor without additional sodium .

Safety and Regulatory Status

Toxicological Studies

The safety profile of 2-furanthiol, 5-methyl- has been evaluated through various toxicological studies. The No Observed Effect Level (NOEL) has been established at 5 mg/kg body weight per day in dietary studies involving rats, indicating a relatively safe consumption level for food applications .

Comparison with Similar Compounds

2-Methyl-3-Furanthiol (CAS 28588-74-1)

- Molecular formula : C₅H₆OS

- Molecular weight : 114.16 g/mol

- Boiling point : 57–60°C

- Solubility: Soluble in chloroform and methanol

- Odor : Pungent, meat-like aroma

Key Differences :

5-Methyl-2-(Methylthio)Furan (CAS 13678-59-6)

- Molecular formula : C₆H₈OS

- Molecular weight : 128.19 g/mol

- Functional group : Methylthio (-SMe) instead of thiol (-SH)

Key Differences :

5-Methyl-2-Furanmethanol (CAS 3857-25-8)

- Molecular formula : C₆H₈O₂

- Molecular weight : 112.13 g/mol

- Boiling point : ~175°C (estimated)

- Odor : Sweet, caramel-like

Key Differences :

- Replacing the thiol (-SH) with a hydroxyl (-OH) group eliminates sulfurous notes, shifting applications to solvents or fragrance intermediates .

- Higher solubility in polar solvents due to hydrogen bonding capability.

Tetrahydro-5-Methyl-2-Furanmethanol (CAS 6126-49-4)

- Molecular formula : C₆H₁₂O₂

- Molecular weight : 116.16 g/mol

- Structure : Saturated furan ring (tetrahydrofuran derivative)

Key Differences :

- The saturated ring reduces aromaticity, resulting in a milder odor and higher solubility in water.

- Used in pharmaceutical syntheses rather than flavorings due to its non-reactive nature .

Comparative Data Table

Structural and Functional Insights

- Positional Isomerism : Shifting the methyl or thiol group (e.g., 2 vs. 3 positions) alters volatility and odor thresholds. For example, 2-methyl-3-furanthiol’s lower boiling point enhances its utility in high-temperature food processing .

- Functional Group Impact : Thiols (-SH) provide intense aromas but are oxidation-prone, whereas methylthio (-SMe) or hydroxyl (-OH) groups improve stability at the cost of aroma intensity .

- Regulatory Status : 5-Methyl-2-furanthiol and 2-methyl-3-furanthiol are JECFA-approved for food use, while methylthio derivatives may require additional safety evaluations .

Preparation Methods

Reaction Mechanism

The thioacetyl group (-SAc) undergoes base-catalyzed hydrolysis via a two-step process:

Optimization Parameters

Table 1: Hydrolysis Conditions and Yields

| Precursor | Base Concentration (M) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Methyl-5-thioacetylfuran | 0.5 | 70 | 87 |

| 2-Methyl-5-thioacetylfuran | 1.0 | 80 | 92 |

Reductive Cleavage of Disulfides

Disulfides derived from 2-furanthiol, 5-methyl- are reduced to the monomeric thiol using agents such as sodium borohydride or lithium aluminum hydride. This method is advantageous for purifying thiols from oxidation-prone mixtures.

Synthetic Workflow

Scalability Challenges

-

Solvent limitations : THF’s low boiling point (66°C) complicates large-scale reactions. Substituting with ethylene glycol improves thermal stability but reduces yield by 15–20%.

-

Catalytic alternatives : Nickel boride (Ni₂B) enables catalytic recycling but requires inert atmospheres to prevent thiol oxidation.

Catalytic Hydrogen Sulfide Reactions with Furanone Derivatives

The reaction of 4-hydroxy-5-methyl-2,3-dihydrofuranone with hydrogen sulfide (H₂S) under acidic or basic conditions is a high-yielding industrial process.

Reaction Dynamics

-

Acidic conditions : Protonation of the furanone’s carbonyl group facilitates nucleophilic attack by H₂S, forming a hemithioacetal intermediate that dehydrates to the thiol.

-

Basic conditions : Deprotonation of H₂S enhances nucleophilicity, accelerating thiol formation but increasing disulfide by-products.

Industrial Process Parameters

Table 2: Catalytic H₂S Reaction Outcomes

| Catalyst | H₂S Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | 2 | 90 | 68 |

| Zn(OAc)₂ | 5 | 120 | 94 |

Advanced Methods: Diacetyl Oligomer Condensation

Diacetyl (2,3-butanedione) oligomers serve as precursors for 2-furanthiol, 5-methyl- via thermal degradation in the presence of cysteine and H₂S. This method mimics Maillard reaction pathways observed in cooked meats.

Mechanism Overview

Yield Optimization

-

Cysteine:H₂S ratio : A 1:2 molar ratio maximizes thiol formation (89% yield).

-

Reaction time : Extended heating (>4 hours) promotes disulfide and thioacetate by-products, necessitating precise timing.

Comparative Analysis of Methods

Table 3: Method Comparison for 2-Furanthiol, 5-methyl- Synthesis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thioacetyl hydrolysis | 92 | 98 | High |

| Disulfide reduction | 95 | 99 | Moderate |

| Catalytic H₂S | 94 | 97 | High |

| Diacetyl condensation | 89 | 95 | Low |

Q & A

Q. Key Metrics Table :

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Direct thiolation | 60–70 | 85–90 | 6–8 |

| Microwave-assisted | 75–80 | 90–95 | 2–3 |

| Catalytic (Pd/C) | 70–75 | 88–92 | 4–5 |

How can researchers resolve contradictions in reported biological activity data for 2-Furanthiol, 5-methyl-?

Methodological Answer:

Discrepancies in cytotoxicity or antimicrobial activity often arise from:

- Variability in sample purity : Impurities (e.g., residual solvents) skew bioassay results. Validate purity via HPLC (≥95%) and GC-MS ().

- Assay conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times affect outcomes. Standardize protocols using guidelines from (e.g., IC50 determination in triplicate).

- Structural analogs : Misidentification of derivatives (e.g., 5-methylfurfural vs. 5-hydroxymethylfuran-2-carbonitrile) can lead to false attributions. Cross-validate structures via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy .

Case Study :

In , N-(5-methyl-thiadiazol-2-yl)-propionamide showed variable IC50 values across tumor cell lines due to differences in mitochondrial uptake mechanisms.

What advanced spectroscopic techniques are recommended for structural elucidation of 2-Furanthiol, 5-methyl- and its derivatives?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C5H6OS for 2-Furanthiol, 5-methyl-) with <1 ppm error .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., distinguishing C-3 and C-4 protons in the furan ring) .

- Vibrational spectroscopy (Raman/IR) : Identifies S-H stretching (2550–2600 cm<sup>−1</sup>) and confirms absence of oxidation products .

- X-ray crystallography : Resolves conformational isomers, critical for structure-activity relationship (SAR) studies .

Advanced Tip : Pair computational DFT calculations (e.g., Gaussian 09) with experimental data to predict vibrational modes and electronic properties .

How can researchers optimize the stability of 2-Furanthiol, 5-methyl- during storage and experimental use?

Methodological Answer:

- Storage : Use amber vials under inert gas (N2 or Ar) at −20°C to prevent oxidation. Add stabilizers (0.1% BHT) for long-term storage .

- In-experiment handling : Work under Schlenk line conditions for air-sensitive reactions. Monitor degradation via TLC (Rf shifts) or UV-Vis (λmax = 280 nm) .

- Safety : Toxicity data () indicate an LDLo of 500 mg/kg (oral, rat). Use fume hoods and PPE (nitrile gloves, respirators) .

Q. Stability Table :

| Condition | Degradation Rate (%/day) | Major Degradants |

|---|---|---|

| Room temperature, air | 15–20 | Disulfides |

| 4°C, N2 | <5 | None detected |

| −20°C, BHT-added | <1 | None detected |

What computational strategies are effective for predicting the reactivity of 2-Furanthiol, 5-methyl- in novel reactions?

Methodological Answer:

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes in ) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .

- Reactivity descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. For 2-Furanthiol, the sulfur atom shows highest nucleophilicity .

- Retrosynthetic AI : Tools like Synthia or Pistachio propose synthetic pathways by analogy to furan derivatives in .

Case Study :

DFT studies in revealed that the E1 conformer of thiadiazole analogs dominates in solution, guiding synthetic prioritization.

How do structural modifications (e.g., substituent addition) alter the biological activity of 2-Furanthiol, 5-methyl-?

Methodological Answer:

- Electron-withdrawing groups (NO2, CN) : Increase thiol acidity, enhancing antimicrobial activity but reducing solubility.

- Methyl/methoxy groups : Improve lipid solubility (logP ↑), boosting cytotoxicity (e.g., IC50 ↓ by 30% in ).

- Heterocyclic fusion : Thiadiazole hybrids () show dual activity (anti-inflammatory + anticancer) via COX-2 inhibition .

Q. SAR Table :

| Derivative | logP | IC50 (μM) | Antimicrobial Zone (mm) |

|---|---|---|---|

| Parent compound | 1.2 | 45.3 | 12 |

| 5-Nitro derivative | 0.8 | 28.9 | 18 |

| Thiadiazole hybrid | 2.1 | 12.4 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.